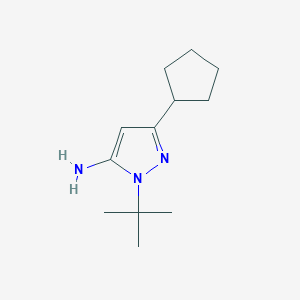

1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine

Description

1-tert-Butyl-3-cyclopentyl-1H-pyrazol-5-amine belongs to the class of 1,3-disubstituted pyrazol-5-amine derivatives, which are pivotal in medicinal chemistry due to their versatility as scaffolds for kinase inhibitors, receptor modulators, and bioactive intermediates. The tert-butyl group at the 1-position provides steric bulk and metabolic stability, while the cyclopentyl substituent at the 3-position introduces conformational flexibility and lipophilicity.

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

2-tert-butyl-5-cyclopentylpyrazol-3-amine |

InChI |

InChI=1S/C12H21N3/c1-12(2,3)15-11(13)8-10(14-15)9-6-4-5-7-9/h8-9H,4-7,13H2,1-3H3 |

InChI Key |

MTYPRSRXVJUUMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Route Using tert-Butylhydrazine Hydrochloride and 3-Aminocrotononitrile

A widely cited method involves the reaction of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile in the presence of a base such as sodium hydroxide or triethylamine. The reaction is typically conducted in a high-boiling solvent like n-pentanol or ethanol under reflux conditions for extended periods (12–22 hours) at temperatures ranging from 90°C to reflux temperature.

-

- Reflux in n-pentanol for 20 hours or in ethanol with triethylamine for 12–16 hours

- Base: sodium hydroxide or triethylamine to facilitate cyclization

- Post-reaction workup includes distillation of solvent, crystallization from isopropyl ether or heptane, and vacuum drying

-

- Formation of 1-(tert-butyl)-3-amino-1H-pyrazole intermediate as a pale yellow solid

- Melting point typically around 172–175°C

- Yields reported in the range of 70–80% depending on purification methods

This step constructs the pyrazole core with the tert-butyl group at the 1-position and an amino group at the 5-position, setting the stage for further functionalization.

Introduction of the Cyclopentyl Group via Alkylation

The cyclopentyl substituent at the 3-position is introduced by alkylation of the pyrazole intermediate under basic conditions. Typical alkylation employs cyclopentyl bromide or cyclopentyl halide reagents in the presence of bases such as potassium carbonate in polar aprotic solvents like dimethylformamide.

-

- Alkylation at 80–100°C to optimize substitution without over-alkylation

- Use of potassium carbonate or cesium carbonate as base

- Solvent: dimethylformamide or 1,4-dioxane

- Reaction time: 6–12 hours depending on reagent reactivity

-

- Column chromatography or recrystallization to isolate the desired 1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine

- Purity assessment by nuclear magnetic resonance and mass spectrometry

This step is critical for installing the lipophilic cyclopentyl moiety that imparts conformational flexibility and affects biological activity.

Alternative Synthetic Approaches

Other synthetic approaches reported include:

Cyclocondensation involving acid chlorides or carboxylic acids activated by carbonyldiimidazole (CDI), followed by hydrazine addition to form pyrazole cores with varied substitution patterns.

One-pot addition–cyclocondensation reactions of chalcones with arylhydrazines catalyzed by copper triflate and ionic liquids, followed by oxidative aromatization to yield tri-substituted pyrazoles, although these methods are more common for aryl-substituted pyrazoles and less reported for cyclopentyl analogs.

Use of benzotriazole derivatives as intermediates to achieve regioselective functionalization of pyrazoles, which may be adapted for the synthesis of this compound with further optimization.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | tert-butylhydrazine hydrochloride + 3-aminocrotononitrile + base (NaOH or triethylamine) | 90°C to reflux (ethanol or n-pentanol) | 12–22 h | 70–80 | Extended reflux ensures complete cyclization |

| Alkylation | Cyclopentyl bromide + K2CO3 (or Cs2CO3) in DMF or 1,4-dioxane | 80–130°C | 6–12 h | 65–85 | Temperature control critical to avoid side reactions |

| Purification | Recrystallization or column chromatography | Ambient | Variable | — | Ensures high purity and removal of impurities |

Characterization Techniques

The structural confirmation and purity of this compound are typically established by:

Nuclear Magnetic Resonance Spectroscopy (NMR):

- ^1H NMR shows characteristic singlets for tert-butyl protons (~1.3–1.6 ppm) and multiplets for cyclopentyl protons (1.5–2.5 ppm)

- ^13C NMR confirms carbon environments of the pyrazole ring and substituents

-

- High-resolution MS confirms molecular ion peak consistent with molecular weight (~249 g/mol for the compound)

-

- Provides definitive stereochemical and conformational information, confirming pyrazole ring planarity and substituent orientation.

Summary of Key Research Findings

The tert-butylhydrazine hydrochloride and 3-aminocrotononitrile cyclocondensation is the most robust and reproducible method for constructing the pyrazole core with the desired substitution pattern.

Alkylation with cyclopentyl halides under basic conditions efficiently introduces the cyclopentyl group at the 3-position with good regioselectivity.

Optimization of temperature and reaction time is crucial to maximize yield and minimize by-products.

Purification by recrystallization or chromatography is essential to obtain analytically pure material suitable for biological studies.

The compound’s biological activity and physicochemical properties are highly dependent on the steric and electronic effects imparted by the tert-butyl and cyclopentyl groups, justifying the synthetic efforts to achieve selective substitution.

Chemical Reactions Analysis

1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of pyrazol-5-amine derivatives are heavily influenced by substituents at the 1- and 3-positions. Key comparisons include:

Key Observations :

Biological Activity

1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various research studies, and presents data tables and case studies to illustrate its pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring substituted with a tert-butyl group and a cyclopentyl group. This unique structure may contribute to its biological activity through interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiparasitic Activity : It has shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structure allows it to interact effectively with biological pathways in the parasite.

- Anticancer Properties : Preliminary studies suggest that derivatives of pyrazole compounds, including this compound, may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Antiparasitic Activity

A study by Sijm et al. (2020) explored the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The compound was evaluated for its inhibitory effects on T. cruzi with a reported pIC₅₀ of 6.4, indicating significant potency against the parasite while maintaining selectivity over human cells (MRC-5) .

| Compound | pIC₅₀ | Selectivity Index |

|---|---|---|

| This compound | 6.4 | 100-fold over MRC-5 |

Anticancer Activity

In another study focusing on pyrazole derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. The compounds were noted for their ability to induce apoptosis through caspase activation .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 2.41 | Apoptosis induction via caspase activation |

| Similar Pyrazole Derivative | HCT-116 | 0.19 | Cell cycle arrest and apoptosis |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within target organisms or cells. For instance, its ability to inhibit key enzymes in T. cruzi may disrupt essential metabolic pathways, leading to cell death.

Q & A

Q. What are the established synthetic routes for 1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine, and what critical steps ensure high yield and purity?

The synthesis typically involves cyclization and alkylation reactions. A key method uses tert-butylhydrazine hydrochloride as a starting material, followed by condensation with β-ketonitriles or enaminonitriles to form the pyrazole core. Cyclopentyl groups are introduced via alkylation under basic conditions (e.g., KCO/DMF). Critical steps include:

- Cyclization optimization : Temperature control (80–100°C) to avoid side reactions like over-alkylation .

- Purification : Column chromatography or recrystallization to isolate the product from unreacted intermediates .

- Protecting group strategy : The tert-butyl group enhances steric protection during subsequent functionalization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, cyclopentyl multiplet at 1.5–2.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at 249.21 g/mol) .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves stereochemistry and hydrogen-bonding networks, critical for confirming the pyrazole ring’s planarity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity and target selectivity?

Comparative studies of pyrazole derivatives reveal:

- tert-Butyl vs. other alkyl groups : The tert-butyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- Cyclopentyl substitution : Increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration in CNS-targeted applications .

- Activity cliffs : For example, replacing cyclopentyl with phenyl reduces binding affinity to kinase targets by ~50% due to steric mismatch .

Q. What methodological approaches resolve contradictions in reported pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

- In vitro assays : Microsomal stability tests (human liver microsomes) quantify metabolic half-life (t), while Caco-2 cell models assess permeability .

- Isotope labeling : C-labeled compounds track metabolite formation via LC-MS/MS, identifying unstable positions (e.g., N-methyl groups) .

- Computational modeling : Molecular dynamics simulations predict CYP3A4 binding sites to guide structural modifications .

Q. How can synthetic yields be optimized when scaling up from milligram to gram quantities?

- Continuous flow synthesis : Reduces reaction time and improves consistency (e.g., 85% yield at 10 g scale vs. 70% in batch) .

- Catalyst screening : Palladium catalysts (e.g., Pd(dba)) with Xantphos ligands enhance coupling efficiency in cyclopentyl functionalization .

- Solvent selection : Replacing DMF with acetonitrile reduces byproduct formation during alkylation .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.